molecular formula C41H45Cl4F2N7O3 B2398428 (2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride

(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride

Cat. No.: B2398428
M. Wt: 863.6 g/mol
InChI Key: MGZSVSHDIOPSBO-ZEUUMAKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of RWJ-56110 (dihydrochloride) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods are also proprietary, but they typically involve large-scale synthesis and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

RWJ-56110 (dihydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RWJ-56110 (dihydrochloride) has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study the activation and internalization of protease-activated receptors.

    Biology: It is used to investigate the role of PAR-1 in various biological processes, including platelet aggregation and angiogenesis.

    Medicine: It is used in preclinical studies to explore its potential therapeutic applications in conditions such as thrombosis and cancer.

    Industry: It is used in the development of new drugs and therapeutic agents targeting PAR-1.

Comparison with Similar Compounds

RWJ-56110 (dihydrochloride) is unique in its selectivity for PAR-1 and its ability to inhibit platelet aggregation without affecting other protease-activated receptors. Similar compounds include:

Properties

Molecular Formula

C41H45Cl4F2N7O3

Molecular Weight

863.6 g/mol

IUPAC Name

(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride

InChI

InChI=1S/C41H43Cl2F2N7O3.2ClH/c42-32-9-6-10-33(43)31(32)25-52-24-28(23-51-17-4-5-18-51)30-13-12-29(21-38(30)52)48-41(55)50-37(20-27-11-14-34(44)35(45)19-27)40(54)49-36(15-16-46)39(53)47-22-26-7-2-1-3-8-26;;/h1-3,6-14,19,21,24,36-37H,4-5,15-18,20,22-23,25,46H2,(H,47,53)(H,49,54)(H2,48,50,55);2*1H/t36-,37-;;/m0../s1

InChI Key

MGZSVSHDIOPSBO-ZEUUMAKDSA-N

SMILES

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl.Cl.Cl

Isomeric SMILES

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)N[C@@H](CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl.Cl.Cl

Canonical SMILES

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl.Cl.Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.